molecular formula C6H3BrClF2N B2462422 4-Bromo-2-chloro-3-(difluoromethyl)pyridine CAS No. 1805299-51-7

4-Bromo-2-chloro-3-(difluoromethyl)pyridine

Cat. No. B2462422
CAS RN: 1805299-51-7
M. Wt: 242.45
InChI Key: UDMRJVJGFKVJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-chloro-3-(difluoromethyl)pyridine is a pyridine derivative. It has the molecular formula C6H3BrClF2N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-chloro-3-(difluoromethyl)pyridine include a molecular weight of 242.45 . It is a solid at room temperature .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which include 4-Bromo-2-chloro-3-(difluoromethyl)pyridine, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Fluorinated Pyridines

4-Bromo-2-chloro-3-(difluoromethyl)pyridine can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Synthesis of 2′-pyridyldifluoroacetate

4-Bromo-2-chloro-3-(difluoromethyl)pyridine can be used as a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .

Cross Coupling Reactions

4-Bromo-2-chloro-3-(difluoromethyl)pyridine can be used as a building block in the formation of C−N bond by various cross coupling reactions . It can be used as a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .

properties

IUPAC Name

4-bromo-2-chloro-3-(difluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2N/c7-3-1-2-11-5(8)4(3)6(9)10/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMRJVJGFKVJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-3-(difluoromethyl)pyridine

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